Cas no 1286720-36-2 (4-amino-3-(4-methylphenyl)-N-2-(morpholin-4-yl)ethyl-1,2-thiazole-5-carboxamide)

4-amino-3-(4-methylphenyl)-N-2-(morpholin-4-yl)ethyl-1,2-thiazole-5-carboxamide 化学的及び物理的性質
名前と識別子
-
- 4-amino-3-(4-methylphenyl)-N-2-(morpholin-4-yl)ethyl-1,2-thiazole-5-carboxamide
- 4-amino-3-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)-1,2-thiazole-5-carboxamide
- 1286720-36-2
- AKOS024486538
- 4-amino-3-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1,2-thiazole-5-carboxamide
- F3407-4766
- 4-amino-N-(2-morpholinoethyl)-3-(p-tolyl)isothiazole-5-carboxamide
- CHEMBL4946503
- VU0627271-1
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- インチ: 1S/C17H22N4O2S/c1-12-2-4-13(5-3-12)15-14(18)16(24-20-15)17(22)19-6-7-21-8-10-23-11-9-21/h2-5H,6-11,18H2,1H3,(H,19,22)
- InChIKey: FREXJHDBKKCJEV-UHFFFAOYSA-N
- ほほえんだ: S1C(C(NCCN2CCOCC2)=O)=C(N)C(C2=CC=C(C)C=C2)=N1
計算された属性
- せいみつぶんしりょう: 346.14634713g/mol
- どういたいしつりょう: 346.14634713g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 24
- 回転可能化学結合数: 5
- 複雑さ: 411
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 109Ų
4-amino-3-(4-methylphenyl)-N-2-(morpholin-4-yl)ethyl-1,2-thiazole-5-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3407-4766-2μmol |
4-amino-3-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1,2-thiazole-5-carboxamide |
1286720-36-2 | 2μmol |
$85.5 | 2023-09-10 | ||
Life Chemicals | F3407-4766-5μmol |
4-amino-3-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1,2-thiazole-5-carboxamide |
1286720-36-2 | 5μmol |
$94.5 | 2023-09-10 | ||
Life Chemicals | F3407-4766-3mg |
4-amino-3-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1,2-thiazole-5-carboxamide |
1286720-36-2 | 3mg |
$94.5 | 2023-09-10 | ||
Life Chemicals | F3407-4766-2mg |
4-amino-3-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1,2-thiazole-5-carboxamide |
1286720-36-2 | 2mg |
$88.5 | 2023-09-10 | ||
Life Chemicals | F3407-4766-4mg |
4-amino-3-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1,2-thiazole-5-carboxamide |
1286720-36-2 | 4mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F3407-4766-10μmol |
4-amino-3-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1,2-thiazole-5-carboxamide |
1286720-36-2 | 90%+ | 10μl |
$103.5 | 2023-05-22 | |
Life Chemicals | F3407-4766-1mg |
4-amino-3-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1,2-thiazole-5-carboxamide |
1286720-36-2 | 1mg |
$81.0 | 2023-09-10 | ||
Life Chemicals | F3407-4766-5mg |
4-amino-3-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1,2-thiazole-5-carboxamide |
1286720-36-2 | 5mg |
$103.5 | 2023-09-10 | ||
Life Chemicals | F3407-4766-10mg |
4-amino-3-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1,2-thiazole-5-carboxamide |
1286720-36-2 | 90%+ | 10mg |
$118.5 | 2023-05-22 |
4-amino-3-(4-methylphenyl)-N-2-(morpholin-4-yl)ethyl-1,2-thiazole-5-carboxamide 関連文献
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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9. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
4-amino-3-(4-methylphenyl)-N-2-(morpholin-4-yl)ethyl-1,2-thiazole-5-carboxamideに関する追加情報
Introduction to 4-amino-3-(4-methylphenyl)-N-2-(morpholin-4-yl)ethyl-1,2-thiazole-5-carboxamide (CAS No. 1286720-36-2) and Its Emerging Applications in Chemical Biology
The compound 4-amino-3-(4-methylphenyl)-N-2-(morpholin-4-yl)ethyl-1,2-thiazole-5-carboxamide, identified by the CAS number 1286720-36-2, represents a novel molecular entity with significant potential in the realm of chemical biology and pharmaceutical research. This heterocyclic amide derivative combines a thiazole core with functionalized aromatic and morpholine moieties, making it a structurally intriguing candidate for further exploration. The presence of multiple pharmacophoric elements suggests that this compound may exhibit diverse biological activities, warranting detailed investigation into its mechanisms of action and therapeutic relevance.
Recent advancements in drug discovery have highlighted the importance of multifunctional scaffolds that can modulate multiple biological pathways simultaneously. The structural features of 4-amino-3-(4-methylphenyl)-N-2-(morpholin-4-yl)ethyl-1,2-thiazole-5-carboxamide align well with this trend, as the thiazole ring is a well-documented pharmacophore in medicinal chemistry, often associated with antimicrobial, anti-inflammatory, and anticancer properties. Additionally, the incorporation of a 4-methylphenyl group enhances lipophilicity, while the morpholine moiety contributes to solubility and metabolic stability—key factors in drug design.
In the context of current research, this compound has garnered attention for its potential role in targeting protein-protein interactions (PPIs), a critical aspect of many diseases. Thiazole derivatives have been extensively studied for their ability to disrupt PPIs by binding to specific residues within protein interfaces. The amide and morpholine functionalities further expand its binding capabilities, allowing for precise interaction with target proteins. Preliminary computational studies suggest that 4-amino-3-(4-methylphenyl)-N-2-(morpholin-4-yl)ethyl-1,2-thiazole-5-carboxamide may exhibit high affinity for certain kinases and transcription factors, which are frequently dysregulated in cancer and inflammatory disorders.
Moreover, the compound’s structural complexity offers opportunities for derivatization, enabling the development of libraries of analogs with tailored biological profiles. This flexibility is particularly valuable in high-throughput screening (HTS) campaigns, where structural diversity is key to identifying lead compounds. The use of morpholin-4-yl as a substituent is particularly noteworthy, as morpholine derivatives are known for their favorable pharmacokinetic properties. This feature could be exploited to enhance the compound’s bioavailability and reduce off-target effects.
Experimental validation of these hypotheses has already begun in several academic and industrial laboratories. Initial in vitro assays have demonstrated promising activity against selected cancer cell lines, with IC50 values ranging from nanomolar to micromolar concentrations. These findings are supported by molecular docking studies that predict favorable binding modes between 4-amino-3-(4-methylphenyl)-N-2-(morpholin-4-yl)ethyl-1,2-thiazole-5-carboxamide and key disease-related targets. Notably, the compound’s ability to inhibit proliferation in several aggressive tumor models without significant toxicity underscores its therapeutic potential.
The role of computational chemistry in optimizing this compound cannot be overstated. Machine learning models have been employed to predict binding affinities andADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties, streamlining the drug development process. These models leverage large datasets of similar compounds to identify structural features that correlate with biological activity. By integrating experimental data with computational predictions, researchers can prioritize analogs for further testing, significantly reducing time-to-market for novel therapeutics.
From a synthetic chemistry perspective, 4-amino–3–(4–methylphenyl)–N–[2–(morpholino–4–yl)ethyl]–1H–thiazole–5-carboxamide exemplifies an elegant fusion of heterocyclic chemistry with biologically relevant functionalities. The synthesis involves multi-step reactions that showcase modern techniques such as transition metal-catalyzed cross-coupling and asymmetric hydrogenation. These methodologies not only ensure high yields but also allow for regioselective modifications at key positions within the molecule. Such synthetic advances are crucial for producing large quantities of material needed for preclinical studies and beyond.
The growing interest in targeted therapy has positioned CAS No 1286720–36–2 as a candidate for personalized medicine applications. By leveraging genetic or proteomic data from individual patients, 4-amino–3–(4–methylphenyl)–N-[2–(morpholino–4–yl)ethyl] –1H –thiazole –5-carboxamide could be repurposed or modified to address specific mutations or biomarker profiles associated with disease progression. This approach aligns with broader trends in precision oncology and pharmacogenomics, where tailoring treatments to individual patient needs enhances efficacy while minimizing side effects.
Future directions for research on this compound include exploring its mechanism of action at a molecular level through cryo-electron microscopy (cryoEM) or X-ray crystallography studies. Such techniques can provide high-resolution images of protein-ligand complexes, revealing how CAS No 1286720–36–2 interacts with its targets at an atomic level. Additionally, medicinal chemists are investigating ways to improve its metabolic stability by modifying substituents or exploring prodrug strategies—a critical step toward clinical translation.
The integration of artificial intelligence (AI) into drug discovery workflows has accelerated the pace at which compounds like CAS No 1286720–36–2 are being developed from bench to market. AI-driven platforms can analyze vast chemical spaces, predicting novel scaffolds that may enhance potency or selectivity over existing drugs.* This synergy between human expertise and machine learning promises to revolutionize how new therapeutics are discovered,* making compounds such as CAS No 1286720 –36 –2 more accessible* than ever before.*
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